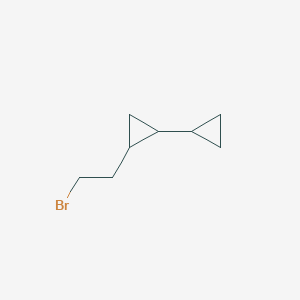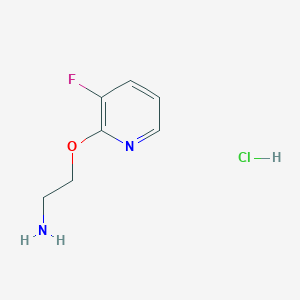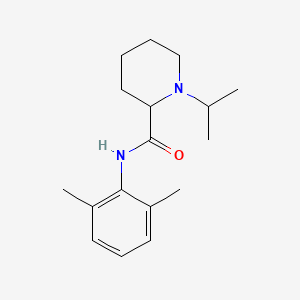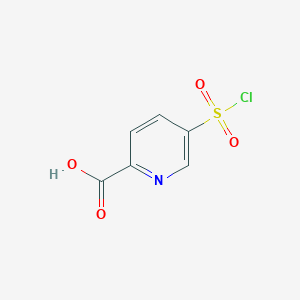
1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropyl derivatives with bromoethyl reagents. One common method includes the use of cyclopropylmagnesium bromide, which reacts with 2-bromoethanol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, yielding ethyl derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its reactive bromoethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Bromoethyl)-2-cyclopropylcyclopropane exerts its effects involves the interaction of the bromoethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromoethyl)-2-cyclopropylcyclopropane include:
1-(2-Bromoethyl)-cyclopropane: Lacks the additional cyclopropyl ring, resulting in different reactivity and applications.
1-(2-Alkoxyethyl)-cyclopropane: Contains an alkoxy group instead of a bromoethyl group, leading to variations in chemical behavior.
1-(2-Dialkylaminoethyl)-cyclopropane:
The uniqueness of this compound lies in its dual cyclopropyl structure combined with the reactive bromoethyl group, making it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |
Clé InChI |
RBLRGZIBVFJYMW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC2CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)



![tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate](/img/structure/B12315229.png)


![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)

